molecular formula C6H5BrClNO B12344799 5-bromo-3-chloro-4-methyl-3H-pyridin-2-one

5-bromo-3-chloro-4-methyl-3H-pyridin-2-one

Cat. No.: B12344799
M. Wt: 222.47 g/mol
InChI Key: ZGYLXPBZNNAUTJ-UHFFFAOYSA-N
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Description

5-bromo-3-chloro-4-methyl-3H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-chloro-4-methyl-3H-pyridin-2-one typically involves the halogenation of 4-methyl-3H-pyridin-2-one. One common method is the bromination and chlorination of the pyridinone ring using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-chloro-4-methyl-3H-pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-bromo-3-chloro-4-methyl-3H-pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 5-bromo-3-chloro-4-methyl-3H-pyridin-2-one exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-chloro-4-methylpyridine: Similar structure but lacks the pyridinone ring.

    3-chloro-4-methyl-5-bromopyridine: Another isomer with different substitution patterns.

    4-methyl-3H-pyridin-2-one: Lacks the halogen atoms but shares the pyridinone core.

Uniqueness

5-bromo-3-chloro-4-methyl-3H-pyridin-2-one is unique due to the presence of both bromine and chlorine atoms on the pyridinone ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

IUPAC Name

5-bromo-3-chloro-4-methyl-3H-pyridin-2-one

InChI

InChI=1S/C6H5BrClNO/c1-3-4(7)2-9-6(10)5(3)8/h2,5H,1H3

InChI Key

ZGYLXPBZNNAUTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC(=O)C1Cl)Br

Origin of Product

United States

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